2',3',4',5',6'-Pentafluoroacetophenone has been utilized as a substrate in the asymmetric synthesis of chiral alcohols. A study published in the journal "Tetrahedron Letters" demonstrated the successful application of ketoreductase isolated from the cyanobacterium Synechococcus sp. strain PCC 7942 to achieve the asymmetric reduction of 2',3',4',5',6'-pentafluoroacetophenone to yield a chiral alcohol with high enantioselectivity []. This research highlights the potential of 2',3',4',5',6'-pentafluoroacetophenone as a valuable starting material for the synthesis of enantiopure alcohols, which are essential building blocks in various pharmaceutical and agrochemical applications.
The key feature of 2',3',4',5',6'-pentafluoroacetophenone is its structure (C8H3F5O). It consists of a benzene ring with five of its six hydrogens replaced by fluorine atoms, attached to a carbonyl group (C=O) through a methyl group (CH3). The fluorine atoms create a highly electron-withdrawing environment, influencing the compound's reactivity [].
C6H5Cl + C6F5COCl -> C6H5COC6F5 + HCl (Lewis Acid Catalyst)Benzene + Pentafluorobenzoyl Chloride -> Pentafluoroacetophenone + Hydrogen Chloride
The mechanism of action for 2',3',4',5',6'-pentafluoroacetophenone is not directly applicable as it's not a biological compound. However, its role as a substrate in enzymatic reactions involving ketoreductases involves the reduction of the carbonyl group (C=O) to a hydroxyl group (C-OH) by the enzyme [].
Irritant